Plasma Kallikrein Inhibition: 180-Fold Activity Difference Driven by Scaffold Elaboration
In a direct head-to-head comparison within the same patent and assay system, a more elaborated 3-amino-N-[(3S)-1-(3-chlorophenyl)pyrrolidin-3-yl] derivative (which incorporates the core N-(3-chlorophenyl)pyrrolidin-3-amine scaffold) exhibited an IC₅₀ of 3.80 nM against plasma kallikrein, while the corresponding (3R)-stereoisomer (also containing the core scaffold) showed an IC₅₀ of 684 nM [1][2]. This represents a 180-fold difference in potency driven by stereochemistry and the extended amide substituent, demonstrating that the core 3-chlorophenyl-pyrrolidine-3-amine scaffold provides a critical foundation for achieving high affinity when properly elaborated.
| Evidence Dimension | Plasma kallikrein inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.80 nM for (3S)-configured derivative containing core scaffold |
| Comparator Or Baseline | 684 nM for (3R)-configured derivative containing core scaffold |
| Quantified Difference | 180-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro plasma kallikrein inhibition assay; human plasma kallikrein (Protogen) incubated with fluorogenic substrate |
Why This Matters
This data confirms that the 3-chlorophenyl-pyrrolidine-3-amine core is a privileged scaffold for plasma kallikrein inhibition, and that small changes in stereochemistry or substitution yield dramatic potency shifts, making this core a valuable starting point for lead optimization.
- [1] BindingDB. (2021). BDBM463429: 3-amino-N-[(3S)-1-(3-chlorophenyl)pyrrolidin-3-yl]-1-({4-[(2-oxopyridin-1-yl]methyl}phenyl)-1H-1,2,3-triazole-4-carboxamide. Accession ID: 9389. View Source
- [2] BindingDB. (2021). BDBM463430: 3-amino-N-[(3R)-1-(3-chlorophenyl)pyrrolidin-3-yl]-1-({4-[(2-oxopyridin-1-yl]methyl}phenyl)-1H-1,2,3-triazole-4-carboxamide. Accession ID: 9389. View Source
